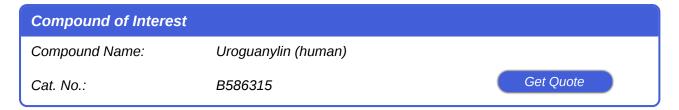


An In-depth Technical Guide on Uroguanylin and

its Link to Cardiovascular Homeostasis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroguanylin is a peptide hormone belonging to the guanylin family of peptides, which are endogenous ligands for the guanylate cyclase-C (GC-C) receptor.[1][2] While its role in regulating intestinal fluid and electrolyte balance is well-established, a growing body of evidence highlights its crucial involvement in cardiovascular homeostasis, particularly in blood pressure regulation and sodium balance.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to uroguanylin's cardiovascular functions.

The Uroguanylin Signaling Pathway in Cardiovascular Homeostasis

Uroguanylin exerts its effects by binding to and activating GC-C, a transmembrane receptor.[2] [5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases (PKG), modulate ion channels, and influence phosphodiesterases (PDEs), leading to various physiological responses.[6][7] In the cardiovascular system, this pathway is implicated in natriuresis (urinary sodium excretion), diuresis (urine production), and potentially vasodilation, collectively contributing to the regulation of blood pressure.[8][9]

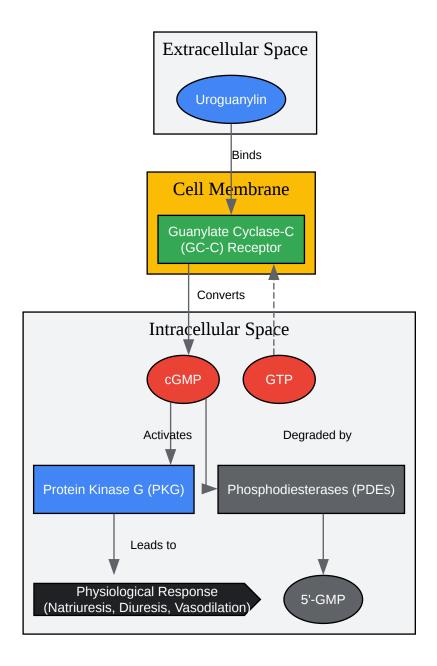




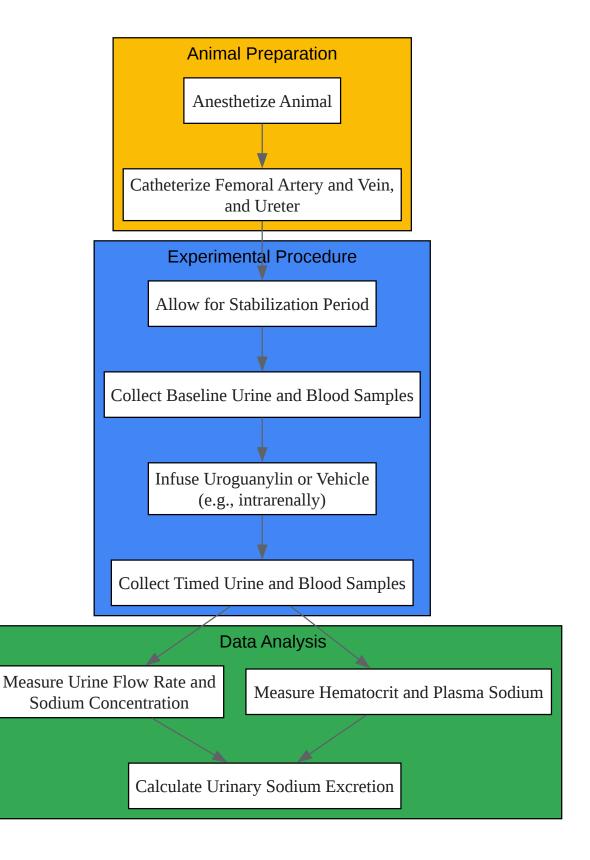


While GC-C is the primary receptor, some studies suggest the existence of alternative, GC-C-independent signaling pathways for uroguanylin in the kidney, potentially involving G-protein coupled receptors.[9][10] This is supported by findings that uroguanylin can still induce natriuresis in mice lacking the GC-C receptor.[11][12]

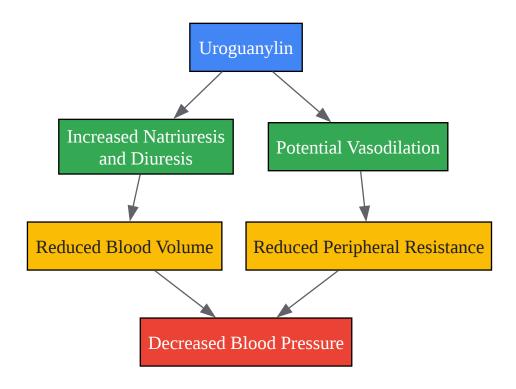












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